

1-Phenylpropargyl alcohol CAS number 64599-56-0

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Compound of Interest

Compound Name: (S)-1-Phenyl-2-propyn-1-ol

Cat. No.: B2474740

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An In-Depth Technical Guide to **(S)-1-Phenyl-2-propyn-1-ol**: A Versatile Chiral Building Block

Introduction: Beyond the Structure

(S)-1-Phenyl-2-propyn-1-ol, identified by its CAS number 64599-56-0, is a chiral propargyl alcohol that serves as a cornerstone in modern synthetic chemistry.[1][2] While often discussed in the context of its racemic form (1-Phenyl-2-propyn-1-ol, CAS 4187-87-5), the enantiomerically pure (S)-form provides a critical advantage in the synthesis of stereospecific pharmaceuticals and complex natural products.[3][4] This guide moves beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility stems from the unique combination of a secondary alcohol and a terminal alkyne, offering two distinct and highly reactive sites for molecular elaboration.[5] This dual functionality makes it an invaluable synthon for constructing diverse molecular architectures, from heterocyclic pharmacophores to advanced organic materials.[6]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory. The key physicochemical data for 1-phenyl-2-propyn-1-ol are summarized below. It is crucial to handle this compound with appropriate personal protective equipment, as it is classified as an irritant and is harmful if swallowed.[3][7][8]

Property	Value	Source(s)
CAS Number	64599-56-0 for (S)-enantiomer; 4187-87-5 for racemate	[2][3]
Molecular Formula	C ₉ H ₈ O	[2][3]
Molecular Weight	132.16 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[7][8]
Melting Point	22-23 °C	[3]
Boiling Point	135-136 °C at 13 mmHg	[3]
Density	1.066 - 1.087 g/mL at 25 °C	[3][7]
Refractive Index (n _{20/D})	1.549	[3]
Flash Point	99 °C (210.2 °F)	[3][7]
pKa	~13.6 (estimated, similar to propargyl alcohol)	[9]

Safety and Handling Precautions:

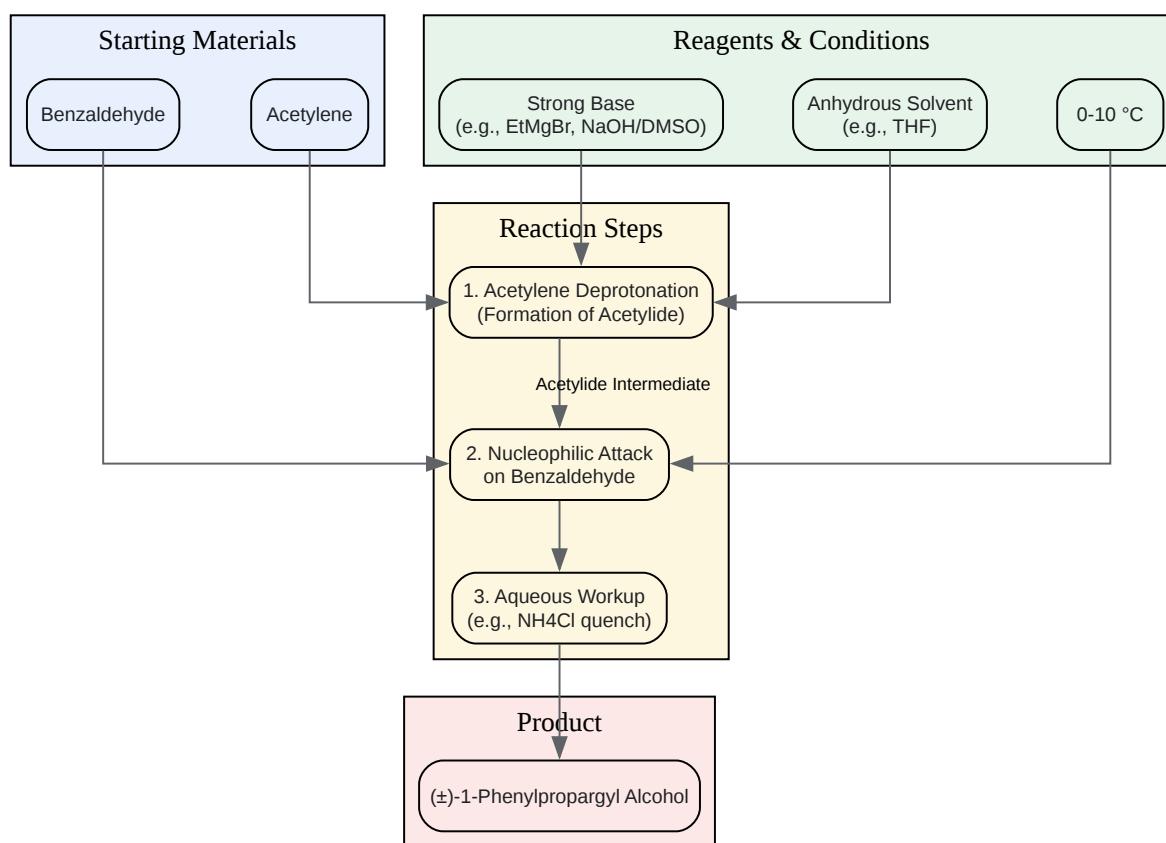
- Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[3][7]
- Handling: Use in a well-ventilated area, preferably a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Wash hands thoroughly after handling.[7]
- Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and sealed in a dry environment.[7][10]

Core Synthesis Methodologies

The preparation of 1-phenylpropargyl alcohol is a fundamental transformation in organic chemistry. The choice of method often depends on the desired scale, available starting materials, and whether the racemic or an enantiomerically enriched product is required.

Method 1: Nucleophilic Addition of Acetylide to Benzaldehyde

This classic and direct approach is one of the most common methods for preparing the racemic compound. It involves the deprotonation of acetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of benzaldehyde.



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Caption: Workflow for Acetylide Addition to Benzaldehyde.

Detailed Step-by-Step Protocol:

This protocol is adapted from established procedures for the synthesis of 1-phenylpropargyl alcohol.[\[5\]](#)

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a thermometer is assembled under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagent Preparation:** A solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) is prepared or obtained commercially. A separate solution of benzaldehyde in anhydrous THF is prepared in the dropping funnel.
- **Acetylene Introduction:** Acetylene gas is bubbled through the stirred THF solution at a controlled temperature, typically between -20 °C and 0 °C.
- **Acetylide Formation:** The Grignard reagent (ethylmagnesium bromide) is added dropwise to the acetylene solution. This deprotonates the acetylene to form the soluble ethynylmagnesium bromide. The reaction is typically stirred for 30-60 minutes below 0 °C.
- **Nucleophilic Addition:** The solution of benzaldehyde in THF is added dropwise from the dropping funnel, maintaining the temperature between 0 °C and 10 °C to control the exothermic reaction.[\[5\]](#)
- **Reaction Completion:** After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours (or overnight) to ensure complete conversion.[\[5\]](#)
- **Quenching and Workup:** The reaction is carefully quenched by slow addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-phenylpropargyl alcohol.[\[5\]](#)

Method 2: Palladium/Copper-Catalyzed Sonogashira Coupling

While the previous method builds the molecule from acetylene and benzaldehyde, the Sonogashira coupling is a powerful alternative for creating substituted phenylpropargyl alcohols.^{[11][12]} This cross-coupling reaction joins a terminal alkyne (propargyl alcohol) with an aryl halide (e.g., iodobenzene).^{[13][14][15]} This method is exceptionally valuable for its high functional group tolerance.^[16]

Detailed Step-by-Step Protocol:

This protocol is representative of a typical Sonogashira coupling for this class of compounds.
^{[10][11]}

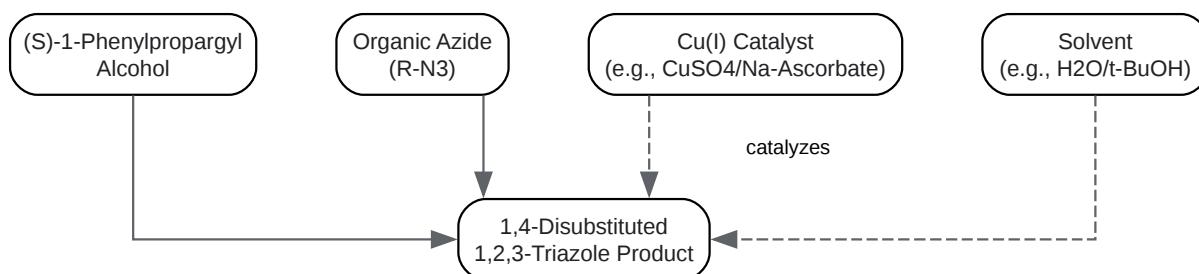
- **Inert Atmosphere:** A flame-dried Schlenk flask is charged with the aryl halide (e.g., iodobenzene), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, and a copper(I) co-catalyst like CuI .^[11] The flask is evacuated and backfilled with an inert gas (e.g., Argon) multiple times.
- **Solvent and Base Addition:** Anhydrous solvent (e.g., THF) and a suitable amine base (e.g., triethylamine or diisopropylamine) are added via syringe.^{[11][17]} The mixture is stirred to dissolve the solids.
- **Alkyne Addition:** Propargyl alcohol is added to the reaction mixture via syringe.
- **Reaction Conditions:** The reaction is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.
- **Workup and Purification:** Upon completion, the reaction mixture is cooled, and the amine hydrohalide salt is filtered off. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The final product is purified by flash column chromatography on silica gel.^[11]

Key Chemical Reactivity and Transformations

The synthetic power of 1-phenylpropargyl alcohol lies in the orthogonal reactivity of its two functional groups. The terminal alkyne is a gateway to cycloadditions and further couplings, while the secondary alcohol can be manipulated through oxidation or rearrangement.

Reactivity of the Terminal Alkyne

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of "click chemistry."^{[18][19][20]} It provides an exceptionally efficient and reliable method for covalently linking the alkyne-containing molecule to another molecule bearing an azide group, forming a stable 1,2,3-triazole ring.^{[21][22]} This reaction is prized in drug discovery and chemical biology for its high yield, stereospecificity, and compatibility with a vast range of functional groups and aqueous conditions.^[20]



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Caption: Schematic of the CuAAC "Click" Reaction.

- Further Sonogashira Coupling: The terminal C-H bond of the alkyne is acidic and can be deprotonated to form a nucleophilic acetylide.^[9] This allows the molecule to act as the alkyne partner in a subsequent Sonogashira reaction, coupling it with another aryl or vinyl halide to build more complex, conjugated systems.

Reactivity of the Secondary Alcohol

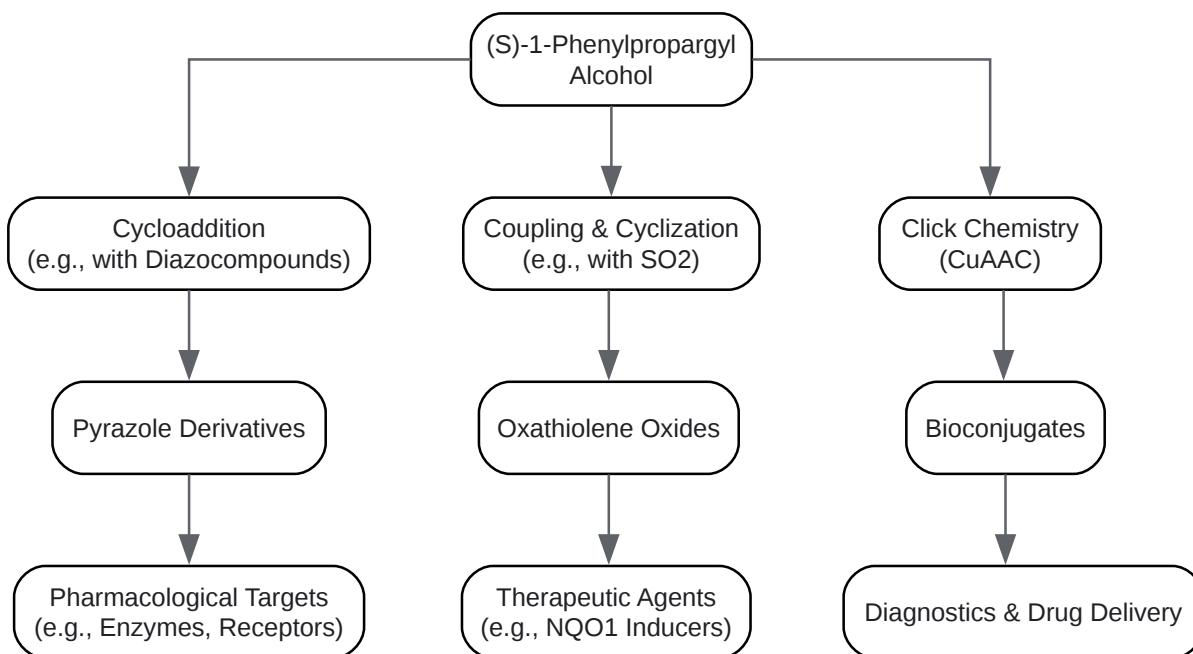
- Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-phenyl-2-propyn-1-one (phenylpropargylone), using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP). This ketone is also a valuable synthetic intermediate.

- Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargyl alcohols can undergo rearrangement to form α,β -unsaturated carbonyl compounds. This transformation provides a route to different classes of molecules from the same starting material.

Applications in Drug Discovery and Medicinal Chemistry

1-Phenylpropargyl alcohol and its derivatives are prevalent scaffolds in medicinal chemistry. The rigid alkyne linker is often used to position functional groups in specific orientations for optimal interaction with biological targets, while the triazole ring formed via click chemistry is an excellent and stable bioisostere for an amide bond.[20]

- Anticancer Agents: Phenylpropargyl alcohols are used as precursors for synthesizing oxathiolene oxides, which have been investigated as inducers of NQO1 (quinone oxidoreductase), an enzyme involved in cancer chemoprevention.[11][12]
- Heterocycle Synthesis: The molecule is a key starting material for the synthesis of various pharmacologically active heterocycles, such as pyrazoles, which exhibit a wide range of biological activities.[5][23]
- Bioconjugation: Through the CuAAC reaction, molecules containing the 1-phenylpropargyl alcohol motif can be "clicked" onto biomolecules like peptides, proteins, or nucleic acids for applications in diagnostics, imaging, and targeted drug delivery.[18][21]



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Caption: Strategic Application Pathways in Drug Development.

Conclusion

(S)-1-Phenyl-2-propyn-1-ol is far more than a simple chemical. It is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its dual reactivity, combined with the stereochemical information held in its chiral center, provides an efficient and elegant entry point into a vast chemical space. From the rational design of novel therapeutics to the construction of complex materials, a deep understanding of this building block's properties, synthesis, and reactivity is essential for driving innovation at the molecular level.

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